molecular formula C12H16N2O4 B1270834 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid CAS No. 96736-00-4

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Cat. No.: B1270834
CAS No.: 96736-00-4
M. Wt: 252.27 g/mol
InChI Key: FRMCTSPNGUPJRR-UHFFFAOYSA-N
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Description

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is an organic compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid, where the hydrazinyl group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of pyrrolidinone analogs acting as potential 20s proteasome inhibitors .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction . This involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized .

Pharmacokinetics

Its storage temperature is recommended to be between 2-8°c , suggesting that it may be sensitive to temperature changes which could affect its bioavailability.

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that it may be sensitive to temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents include tert-butoxycarbonyl hydrazine and benzoic acid derivatives, with solvents such as dichloromethane or ethanol used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
  • 2-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
  • 4-(1-(2-(tert-Butoxycarbonyl)hydrazinyl)ethyl)benzoic acid

Comparison: this compound is unique due to its specific substitution pattern on the benzoic acid ring. This structural feature imparts distinct chemical properties, making it suitable for particular synthetic and research applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCTSPNGUPJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373177
Record name 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96736-00-4
Record name 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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